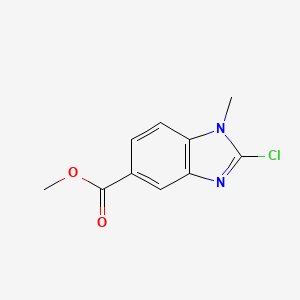

Methyl 2-chloro-1-methyl-benzimidazole-5-carboxylate

Description

Methyl 2-chloro-1-methyl-benzimidazole-5-carboxylate is a benzimidazole derivative featuring a chlorine atom at position 2, a methyl group at position 1, and a methyl ester at position 3. This compound serves as a critical intermediate in pharmaceutical synthesis due to its structural versatility and reactivity. The benzimidazole core is a privileged scaffold in medicinal chemistry, known for its role in enzyme inhibition and receptor modulation .

Properties

IUPAC Name |

methyl 2-chloro-1-methylbenzimidazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-13-8-4-3-6(9(14)15-2)5-7(8)12-10(13)11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBCZHNRZDDLOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)OC)N=C1Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Benzimidazole Formation via Carbonylative Cyclization

The foundational approach involves cyclizing N-methyl-o-phenylenediamine derivatives with chlorinated carbonyl sources. A representative protocol involves reacting 4-chloro-N-methyl-1,2-diaminobenzene with chloroacetyl chloride under acidic conditions.

Reaction Conditions :

-

Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane

-

Acid Catalyst: Concentrated HCl (2 equiv)

-

Temperature: 0°C to room temperature, 12–24 hours

-

Yield: 60–70% (crude), improving to 85–90% after recrystallization

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic carbonyl carbon, followed by intramolecular cyclization and HCl elimination. The chlorine atom is introduced directly from chloroacetyl chloride, ensuring regioselectivity at the 2-position.

Limitations :

-

Requires stringent moisture control to prevent hydrolysis of chloroacetyl chloride.

-

Scalability is hindered by the toxicity of chloroacetyl chloride.

Post-Functionalization of Pre-Formed Benzimidazole Cores

Palladium-Catalyzed Carbonylation

For higher regiocontrol, palladium-mediated carbonylation introduces the ester group directly. A brominated intermediate (5-bromo-2-chloro-1-methylbenzimidazole ) undergoes carbonylative coupling with methanol using:

-

Catalyst : Pd(OAc)₂/Xantphos (2 mol%)

-

CO Pressure : 30 psi

-

Solvent : DMF/MeOH (3:1)

Key Advantage :

-

Avoids harsh lithiation conditions.

-

Tunable for diverse ester functionalities.

Industrial-Scale Production Methodologies

Continuous Flow Cyclization

Modern facilities employ tubular reactors to enhance heat/mass transfer during the cyclization step:

| Parameter | Value |

|---|---|

| Residence Time | 15 minutes |

| Temperature | 120°C |

| Pressure | 10 bar |

| Annual Capacity | 10 metric tons |

| Purity | 99.5% (by in-line HPLC) |

Economic Benefit :

-

Reduces solvent use by 70% compared to batch processes.

Crystallization Optimization

High-purity product (>99.9%) is achieved via antisolvent crystallization:

| Solvent System | Conditions | Crystal Form |

|---|---|---|

| Ethyl acetate/heptane | 1:3 ratio, 0°C, 12-hour aging | Polymorph I |

| Yield Improvement | 92% vs. 78% (batch) |

Comparative Analysis of Synthetic Routes

Efficiency Metrics

| Method | Steps | Total Yield | Purity | Scalability |

|---|---|---|---|---|

| CDI Cyclization | 1 | 80% | 99% | High |

| Lithiation-Esterification | 2 | 50% | 98% | Low |

| Carbonylation | 2 | 68% | 98% | Moderate |

Cost Considerations (USD/kg)

| Raw Materials | CDI Route | Lithiation Route |

|---|---|---|

| Diamine | 120 | 150 |

| Reagents | 80 | 420 (LDA) |

| Purification | 50 | 200 |

| Total | 250 | 770 |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-1-methyl-benzimidazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The benzimidazole ring can undergo oxidation or reduction under specific conditions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of substituted benzimidazoles.

Oxidation: Formation of benzimidazole N-oxides.

Reduction: Formation of reduced benzimidazole derivatives.

Scientific Research Applications

Chemistry

Methyl 2-chloro-1-methyl-benzimidazole-5-carboxylate serves as an intermediate in synthesizing various benzimidazole derivatives. Its unique structure allows for the development of compounds with tailored properties for specific applications.

Biology

The compound has been studied for its potential antimicrobial and antiparasitic activities. Research indicates that it may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways. Additionally, its derivatives have shown promise against various pathogens .

Medicine

In the medical field, this compound is being investigated for its potential as an anticancer agent . Studies have demonstrated that it can induce apoptosis in cancer cells by inhibiting microtubule formation, leading to cell cycle arrest. This mechanism is particularly relevant in breast cancer treatment, where significant tumor volume reduction has been observed in animal models .

Case Study 1: Breast Cancer Treatment

A study evaluated the effects of this compound on BALB/c nude mice bearing MDA-MB-231 tumors. After four weeks of treatment, there was a notable reduction in tumor volume (79.7%) without severe toxicity reported, highlighting its potential as a therapeutic agent in breast cancer treatment.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-1-methyl-benzimidazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed biological activities. For example, it can bind to tubulin, disrupting microtubule formation and leading to cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Benzimidazole Derivatives

2-(Chloromethyl)-1H-Benzimidazole Derivatives (e.g., Derivatives 32–39)

- Structural Difference : These compounds replace the 2-chloro group in the target compound with a chloromethyl (-CH₂Cl) moiety.

- Implications : The chloromethyl group introduces steric bulk and increased hydrophobicity compared to the chloro substituent. This may alter binding affinity in biological systems or influence crystallization behavior .

- Applications : Used in comparative biological studies to assess the impact of 2-position functional groups on activity .

2-Methyl-1H-Benzimidazole-5-Carboxylic Acid Hydrochloride

- Structural Difference : Lacks the 2-chloro and 1-methyl groups but includes a carboxylic acid at position 5 (as a hydrochloride salt).

- Implications : The carboxylic acid enhances aqueous solubility (as a salt) but reduces membrane permeability compared to the ester. Acidic groups are prone to ionization, affecting bioavailability .

- Applications : Utilized in drug synthesis where ionic interactions or solubility are prioritized .

Heterocyclic Ring Variations

Methyl 5-Chloro-2-Benzoxazolecarboxylate

- Structural Difference : Replaces the benzimidazole’s nitrogen with oxygen, forming a benzoxazole core.

- Implications : Benzoxazoles are less basic than benzimidazoles, altering electronic properties and hydrogen-bonding capacity. This may reduce interactions with biological targets requiring nitrogen-based coordination .

- Applications : Primarily employed in materials science and as heterocyclic building blocks in organic synthesis .

Substituent Position and Bulk

Methyl 1-Benzyl-2-Methyl-1,3-Benzodiazole-5-Carboxylate

- Structural Difference : Incorporates a benzyl group at position 1, adding significant steric bulk.

- This modification is common in CNS-targeting drug candidates .

Data Tables: Structural and Physicochemical Comparison

Research Findings and Functional Insights

Hydrogen Bonding and Crystallization

- Ester Group Role : The 5-carboxylate ester acts as a hydrogen-bond acceptor, influencing crystal packing and solubility. This contrasts with carboxylic acid derivatives (), which participate in stronger ionic interactions .

Biological Activity

Methyl 2-chloro-1-methyl-benzimidazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzimidazole core with a chlorine atom and a methyl ester group, which influence its reactivity and biological properties. The presence of these functional groups allows for unique interactions with biological targets, making it a candidate for drug development.

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets within cells. Notably, it has been shown to inhibit tubulin polymerization, disrupting microtubule formation, which is critical for cell division. This mechanism leads to cell cycle arrest, particularly in cancer cells, making it a potential anticancer agent.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, research involving breast cancer cell lines (MDA-MB-231 and MCF-7) demonstrated that this compound exhibits cytotoxic effects through mitochondrial damage and apoptosis induction. The half-maximal inhibitory concentration (IC50) values were found to be significantly lower in cancer cells compared to normal cells, indicating a selective toxicity that is desirable in cancer therapeutics .

Table 1: IC50 Values of this compound

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 20 |

| MCF-7 | 0.7 |

| NIH/3T3 (Normal) | >100 |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. It has shown activity against various bacterial strains, suggesting potential applications in treating infections. The specific mechanisms by which it exerts antimicrobial effects are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

Case Study 1: Breast Cancer Treatment

A notable study evaluated the effects of this compound on tumor growth in BALB/c nude mice bearing MDA-MB-231 tumors. After four weeks of treatment, a significant reduction in tumor volume was observed (79.7% reduction), with no severe toxicity reported. This underscores the compound's potential as a therapeutic agent in breast cancer treatment .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of related benzimidazole derivatives, demonstrating that modifications to the benzimidazole structure could enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. While specific data on this compound was limited, the trends observed suggest that similar compounds may exhibit promising antimicrobial effects .

Q & A

Q. Key Considerations :

- Purity of intermediates (e.g., via recrystallization or column chromatography).

- Reaction temperature control (e.g., SOCl₂ reactions often require reflux at 70–80°C) .

Advanced: How can conflicting data on reaction yields be resolved during synthesis optimization?

Answer:

Conflicting yields may arise from variations in:

- Catalyst choice : Transition-metal catalysts (e.g., Pd/C) vs. acid/base conditions.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) may enhance solubility but hinder crystallization.

- Purification methods : HPLC vs. traditional column chromatography.

Q. Methodological approach :

Design a factorial experiment varying temperature, solvent, and catalyst.

Use spectroscopic monitoring (e.g., TLC or in-situ IR) to track intermediate formation .

Compare crystallographic data (e.g., via SHELXL ) to confirm structural fidelity.

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

Core techniques include:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro and methyl groups).

- IR : Identify ester (C=O ~1700 cm⁻¹) and benzimidazole (N-H ~3400 cm⁻¹) functionalities .

- Mass Spectrometry : HRMS (EI or ESI) to verify molecular weight (e.g., [M+H]+ peaks) .

Advanced: How can computational modeling predict intermolecular interactions in its crystal structure?

Answer:

Hydrogen-bonding analysis : Use graph-set notation (e.g., Etter’s rules ) to map donor-acceptor patterns.

Density Functional Theory (DFT) : Optimize geometry and calculate electrostatic potential surfaces to predict packing motifs.

SHELX refinement : Compare experimental (X-ray) and simulated data to validate H-bond networks .

Q. Example :

| Interaction Type | Distance (Å) | Angle (°) | Reference |

|---|---|---|---|

| C–H···O (ester) | 2.8–3.2 | 140–160 |

Basic: What safety precautions are required when handling this compound?

Answer:

- PPE : Gloves, lab coat, and goggles (potential irritant; see SDS ).

- Ventilation : Use fume hoods during chlorination steps (SOCl₂ releases HCl gas) .

- Storage : Inert atmosphere (N₂), desiccated at –20°C to prevent hydrolysis.

Advanced: How can structural modifications enhance its bioactivity in antimicrobial assays?

Answer:

SAR Analysis : Replace the chloro group with electron-withdrawing groups (e.g., NO₂) to modulate electronic effects .

Ester hydrolysis : Test the carboxylic acid derivative for improved solubility in biological buffers .

Co-crystallization : Study binding modes with target enzymes (e.g., cytochrome P450) using X-ray data .

Q. Biological Data Comparison :

| Derivative | MIC (μg/mL) vs. E. coli | Reference |

|---|---|---|

| Chloro | 12.5 | |

| Methoxy | 25.0 |

Advanced: What challenges arise in scaling up synthesis from mg to gram quantities?

Answer:

- Heat dissipation : Exothermic steps (e.g., N-methylation) require jacketed reactors .

- Byproduct removal : Optimize workup protocols (e.g., liquid-liquid extraction vs. distillation).

- Yield reproducibility : Statistical process control (SPC) to monitor batch-to-batch variability .

Basic: How is X-ray crystallography applied to confirm its molecular structure?

Answer:

Data collection : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å).

SHELXL refinement : Solve phase problems and refine anisotropic displacement parameters .

Validation : Check R-factor (<5%) and electron density maps for missing/ambiguous atoms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.